molecular formula C24H34BrNO2Si B13966730 N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide

N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide

Cat. No.: B13966730
M. Wt: 476.5 g/mol
InChI Key: XMWLGNBZVMUBHK-UHFFFAOYSA-N
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Description

N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide is a complex organic compound characterized by the presence of bromine, tert-butyl, and silyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Bromination: Introduction of the bromine atom into the aromatic ring.

    Silylation: Protection of the hydroxyl group using tert-butyldimethylsilyl chloride.

    Amidation: Formation of the amide bond through the reaction of the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the silyl ether to the corresponding alcohol.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield the corresponding alcohol, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The presence of the bromine and silyl groups can influence its reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide: Unique due to the combination of bromine, tert-butyl, and silyl groups.

    N-(3-chloro-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(tert-butyl)benzamide: Similar structure but with a chlorine atom instead of bromine.

    N-(3-bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)-4-(methyl)benzamide: Similar structure but with a methyl group instead of tert-butyl.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H34BrNO2Si

Molecular Weight

476.5 g/mol

IUPAC Name

N-[3-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C24H34BrNO2Si/c1-23(2,3)18-14-12-17(13-15-18)22(27)26-21-11-9-10-20(25)19(21)16-28-29(7,8)24(4,5)6/h9-15H,16H2,1-8H3,(H,26,27)

InChI Key

XMWLGNBZVMUBHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Br)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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